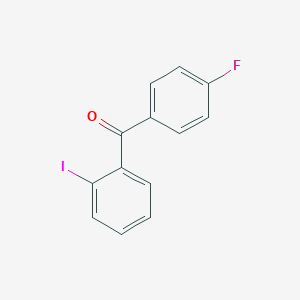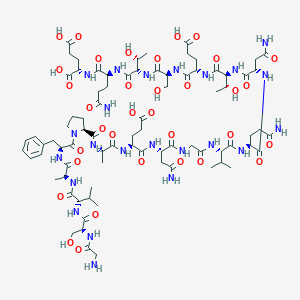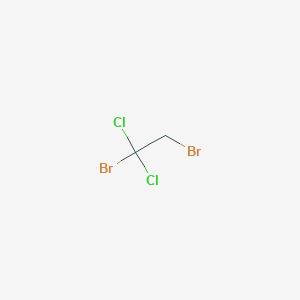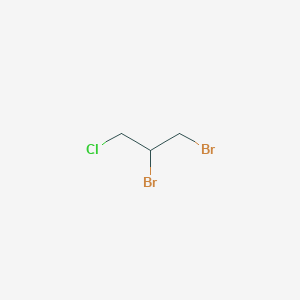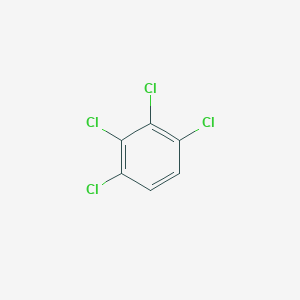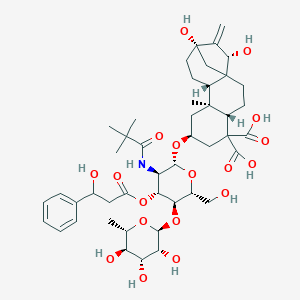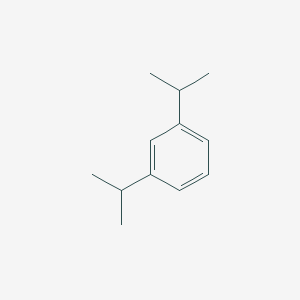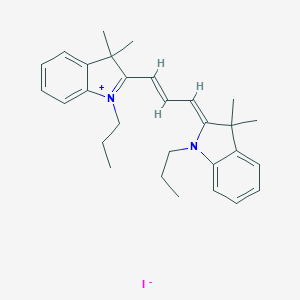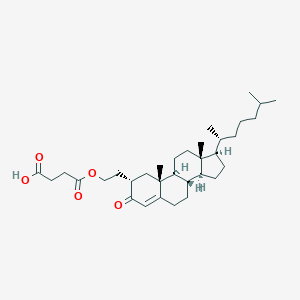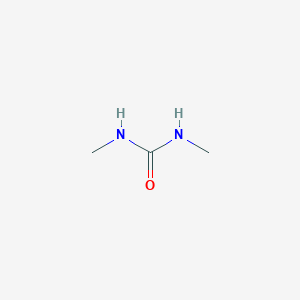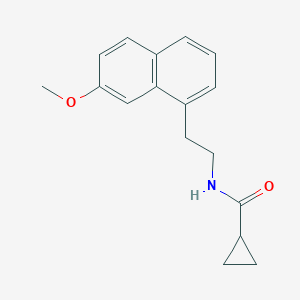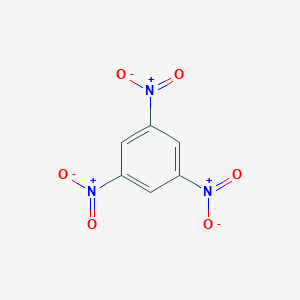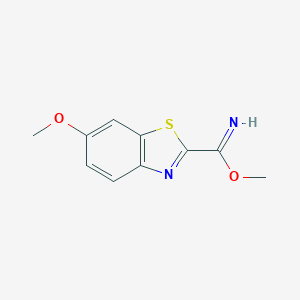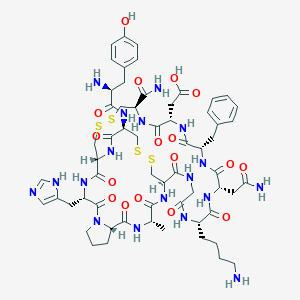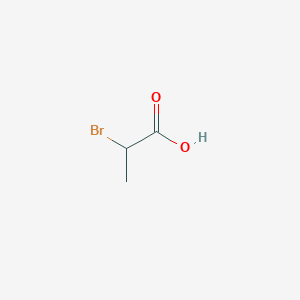
2-Bromopropionic acid
Vue d'ensemble
Description
2-Bromopropionic acid is an organic synthesis intermediate. It is used in the production of herbicides quizalofop-ethyl, napropamide, fenthiaprop and fungicides metalaxyl, benalaxyl, procymidone, etc. It is also used in the synthesis of pharmaceutical intermediates body alanine .
Synthesis Analysis
2-Bromopropionic acid is obtained by bromination of propionic acid . The synthesis process involves adding propionic acid and phosphorus trichloride to the reaction kettle, keeping the temperature at 80°C, slowly adding bromine to the reaction solution dropwise, and heating up to 85°C after the addition of bromine. The temperature is raised to 100°C when the color of bromine disappears completely, which takes about 23 hours. Then, the bromine and hydrobromic acid are recovered under reduced pressure, and the finished product is obtained by distillation under reduced pressure .
Molecular Structure Analysis
The molecular formula of 2-Bromopropionic acid is C3H5BrO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The speed-up of covalent bond formation was achieved between a sulfhydryl group and a 2-bromopropionic acid derivative by utilizing sliding peptide-modified substrates .
Physical And Chemical Properties Analysis
2-Bromopropionic acid is a clear colorless to yellowish liquid after melting. It is soluble in water, miscible with alcohol, ether, chloroform, and benzene .
Applications De Recherche Scientifique
Summary of the Application
The valorization and recycling of bioderived polylactic acid (PLA) have garnered significant attention. In this study, a pioneering approach using hydrogen bromide (HBr) catalysis for the degradation of PLA to 2-bromopropionates and lactates is presented .
Methods of Application
Two reaction solvent systems, i.e., HBr solution and HBr-AcOH (acetic acid) solution were applied for the degradation process. Both systems were efficient, though with a different product distribution. Notably, the HBr solution was conducive to the production of lactic acid (LA), with an exceptional yield of ≥99 mol% at temperatures ranging from 80 to 110 o C, and the reaction at 100 o C for 4 h is a preferred condition .
Results or Outcomes
The HBr-AcOH solution can achieve the production of both 2-bromopropionic acid (2BA) and LA, with 2BA achieving a remarkable yield of 55.2 mol% at an optimal condition of 100 o C for 11 h .
2. Synthesis of Various Derivatives
Summary of the Application
2-Bromopropionic acid (2BA) is a commonly used brominated carboxylic acid in chemical synthesis, finding application in the synthesis of various derivatives .
Methods of Application
The specific methods of application vary depending on the derivative being synthesized. For example, it can be used in the synthesis of benzimidazolinopiperazinone derivatives, dendrimer-like poly (ethylene oxide), N- (2-bromopropionyl)-O-benzyl-L-serine, and triazole derivatives .
Results or Outcomes
The outcomes of these syntheses are the respective derivatives, which can be used in various applications in their own right .
3. Alkylation Agent
Summary of the Application
2-Bromopropionic acid is used as an alkylation agent for mercaptans and other sulfur-containing compounds .
Methods of Application
The specific methods of application vary depending on the compound being alkylated. Generally, the reaction involves the use of 2-Bromopropionic acid and a sulfur-containing compound in the presence of a base .
Results or Outcomes
The outcome of this application is the formation of alkylated sulfur-containing compounds, which can be used in various applications in their own right .
4. Synthesis of Benzimidazolinopiperazinone Derivatives
Summary of the Application
2-Bromopropionic acid is used in the synthesis of benzimidazolinopiperazinone derivatives .
Methods of Application
The specific methods of application vary depending on the derivative being synthesized. Generally, the reaction involves the use of 2-Bromopropionic acid and other reagents under specific conditions .
Results or Outcomes
The outcome of this synthesis is benzimidazolinopiperazinone derivatives, which can be used in various applications in their own right .
5. Quaternization Agent
Summary of the Application
2-Bromopropionic acid is used as a quaternization agent in amperometric biosensors .
Methods of Application
The specific methods of application vary depending on the biosensor being developed. Generally, the reaction involves the use of 2-Bromopropionic acid and other reagents under specific conditions .
Results or Outcomes
The outcome of this application is the formation of amperometric biosensors, which can be used in various applications in their own right .
6. Chiral Resolution Reactions
Summary of the Application
Candida rugosa lipase immobilized on maghemite nanoparticles demonstrated high stereoselectivity in kinetic resolution of racemic carboxylates and improved long-term stability over its parent free enzyme, allowing the supported enzyme to be repeatedly used for a series of chiral resolution reactions .
Methods of Application
The specific methods of application vary depending on the chiral resolution reaction being conducted. Generally, the reaction involves the use of 2-Bromopropionic acid and other reagents under specific conditions .
Results or Outcomes
The outcome of this synthesis is the formation of chiral compounds, which can be used in various applications in their own right .
Safety And Hazards
2-Bromopropionic acid is harmful if swallowed and causes severe skin burns and eye damage. It is recommended to wear personal protective equipment/face protection and use only under a chemical fume hood. Avoid contact with skin and eyes. Do not breathe mist/vapors/spray. Do not ingest. If swallowed then seek immediate medical assistance .
Orientations Futures
Propriétés
IUPAC Name |
2-bromopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONMFXREYOKQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027233 | |
| Record name | 2-Bromopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless melt; mp = 25 deg C; [Alfa Aesar MSDS] | |
| Record name | 2-Bromopropanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9979 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.29 [mmHg] | |
| Record name | 2-Bromopropanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9979 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Bromopropionic acid | |
CAS RN |
598-72-1 | |
| Record name | 2-Bromopropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromopropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromopropanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE0XVY2DT6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



